Lipophilicity (ACD/LogP): N3-Methyl-6-Bromo vs. 6-Chloro Analog
The 6-bromo-3-methyl analogue exhibits an ACD/LogP value of 0.82, compared to the 6-chloro-3-methyl congener (CAS 370074-74-1) with a measured LogP of 0.47 . This represents a +0.35 log-unit increase in lipophilicity conferred solely by the Br-for-Cl substitution. In the broader imidazo[4,5-b]pyridin-2-one series, even sub-unit changes in LogP can materially influence membrane permeability and protein binding in elaborated final compounds [1].
| Evidence Dimension | ACD/LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 0.82 |
| Comparator Or Baseline | 6-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (CAS 370074-74-1): LogP = 0.47 |
| Quantified Difference | ΔLogP = +0.35 (target is ~2.2× more lipophilic) |
| Conditions | ACD/Labs Percepta prediction (target); Chemsrc experimental/calculated LogP (comparator) |
Why This Matters
A 0.35 LogP unit increase can significantly affect passive membrane permeability (log P range 0–3 is critical for oral bioavailability), making the 6-bromo intermediate preferable when higher lipophilicity is desired in the final elaborated analogue.
- [1] Layton, M. E.; Reif, A. J.; Hartingh, T. J.; Rodzinak, K.; Dudkin, V.; Wang, C.; Arrington, K.; Kelly, M. J.; Garbaccio, R. M.; O'Brien, J. A.; Magliaro, B. C.; Uslaner, J. M.; Huszar, S. L.; Fillgrove, K. L.; Tang, C.; Kuo, Y.; Jacobson, M. A. Discovery of 5-Aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones as Positive Allosteric Modulators of Metabotropic Glutamate Subtype-2 (mGlu2) Receptors with Efficacy in a Preclinical Model of Psychosis. J. Med. Chem. 2016, 59 (7), 3289–3302. View Source
